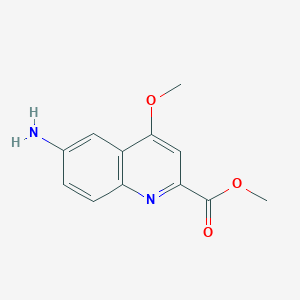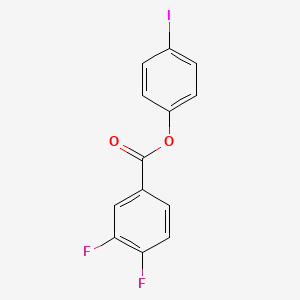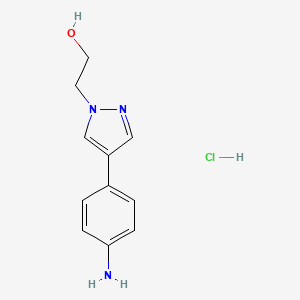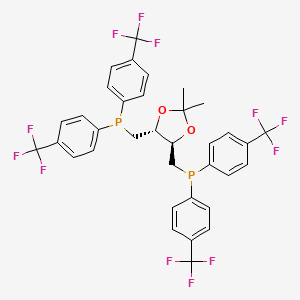![molecular formula C38H48O8 B15202445 13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone](/img/structure/B15202445.png)
13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the chromeno[3,2-b]xanthene core: This step typically involves the condensation of appropriate aldehydes and ketones under acidic or basic conditions.
Introduction of isobutyryl and diisopropyl groups: These groups are introduced through alkylation reactions using isobutyryl chloride and isopropyl bromide, respectively, in the presence of a base such as potassium carbonate.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The isobutyryl and diisopropyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, isopropyl bromide.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, it may be used as a probe to study enzyme interactions and metabolic pathways due to its multiple functional groups.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone is likely to involve interactions with specific molecular targets such as enzymes or receptors. The multiple functional groups allow it to engage in various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
類似化合物との比較
Similar Compounds
- 6-Isobutyryl-2,2,4,4-tetramethylcyclohexane-1,3,5-trione
- (8R,14R)-7-Hydroxy-6-isobutyryl-8,14-diisopropyl-2,2,4,4,10,10,12,12-octamethyl-4,14-dihydro-1H
- (8S,14S)-7-Hydroxy-8,14-diisopropyl-2,2,4,4,10,10,12,12-octamethyl-4,14-dihydro-1H
Uniqueness
What sets 13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone apart is its combination of functional groups and the specific arrangement of these groups within the molecule
特性
分子式 |
C38H48O8 |
|---|---|
分子量 |
632.8 g/mol |
IUPAC名 |
13-hydroxy-2,2,4,4,8,8,10,10-octamethyl-6-(2-methylpropanoyl)-12,14-di(propan-2-yl)-12,14-dihydroxantheno[6,7-b]chromene-1,3,9,11-tetrone |
InChI |
InChI=1S/C38H48O8/c1-15(2)18-20-26(40)21-19(16(3)4)23-30(42)36(9,10)34(44)38(13,14)32(23)46-28(21)24(25(39)17(5)6)27(20)45-31-22(18)29(41)35(7,8)33(43)37(31,11)12/h15-19,40H,1-14H3 |
InChIキー |
SHMFYCDOFAMMTB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1C2=C(C3=C(C(=C2OC4=C1C(=O)C(C(=O)C4(C)C)(C)C)C(=O)C(C)C)OC5=C(C3C(C)C)C(=O)C(C(=O)C5(C)C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-(Benzyloxy)-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purine](/img/structure/B15202396.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B15202412.png)



![4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid](/img/structure/B15202436.png)
![5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine](/img/structure/B15202437.png)


